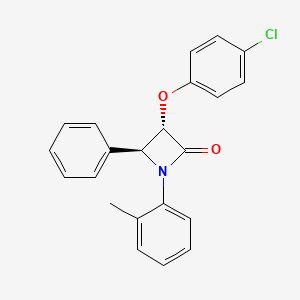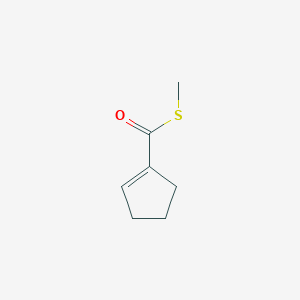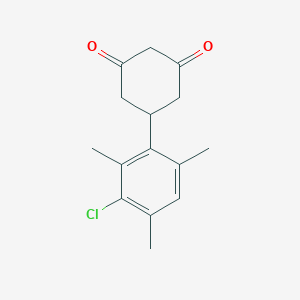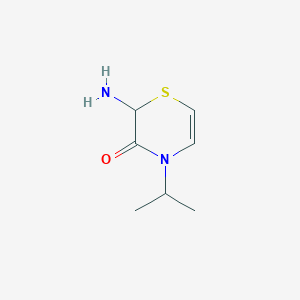
(3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial and anti-inflammatory properties. This compound, with its unique structural features, may have specific applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 2-methylbenzaldehyde, and phenylacetic acid.
Formation of Intermediates: The starting materials undergo a series of reactions, including condensation, cyclization, and reduction, to form key intermediates.
Cyclization: The final step involves the cyclization of the intermediates to form the azetidinone ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and chlorophenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and other metal catalysts can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit activity against certain bacterial strains or inflammatory pathways. Researchers can investigate its potential as a lead compound for the development of new antibiotics or anti-inflammatory drugs.
Medicine
In medicine, the compound’s pharmacological properties can be studied to understand its potential therapeutic applications. It may serve as a candidate for drug development targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects can provide insights into its mode of action.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-3-(4-fluorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one: A similar compound with a fluorine atom instead of chlorine.
(3S,4S)-3-(4-bromophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one: A bromine-substituted analog.
(3S,4S)-3-(4-methylphenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one: A methyl-substituted analog.
Uniqueness
The uniqueness of (3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenoxy group may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
Propiedades
Número CAS |
88252-49-7 |
|---|---|
Fórmula molecular |
C22H18ClNO2 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
(3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C22H18ClNO2/c1-15-7-5-6-10-19(15)24-20(16-8-3-2-4-9-16)21(22(24)25)26-18-13-11-17(23)12-14-18/h2-14,20-21H,1H3/t20-,21-/m0/s1 |
Clave InChI |
XBQAPFAUVNVECP-SFTDATJTSA-N |
SMILES isomérico |
CC1=CC=CC=C1N2[C@H]([C@@H](C2=O)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=CC=C1N2C(C(C2=O)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)

![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)

![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)



![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea](/img/structure/B14405204.png)


![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)
